![molecular formula C56H80N12O9S B1139314 Ibrutinib-biotin](/img/structure/B1139314.png)
Ibrutinib-biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
依鲁替尼-生物素: 是一种将依鲁替尼(一种强效的布鲁顿酪氨酸激酶(BTK)抑制剂)与生物素(一种常用于生化探针的维生素)结合在一起的化合物。这种偶联允许对各种生物系统中的BTK进行特异性靶向和研究。 依鲁替尼因其能够抑制BTK(B细胞受体信号通路中的关键酶)而被广泛用于治疗某些癌症,特别是慢性淋巴细胞白血病和套细胞淋巴瘤 .
准备方法
合成路线和反应条件: 依鲁替尼-生物素的合成涉及通过连接体将依鲁替尼与生物素偶联。该过程通常从生物素的活化开始,然后使其与功能化的依鲁替尼分子反应。 通常,使用长链连接体连接两个分子,确保生物素部分不干扰依鲁替尼的生物活性 .
工业生产方法: 依鲁替尼-生物素的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保最终产品的纯度和功效。生产在受控环境中进行,以保持化合物的稳定性。
化学反应分析
反应类型:
氧化: 依鲁替尼-生物素可以发生氧化反应,尤其是在生物素部分中的硫原子处。
还原: 还原反应可以发生在化合物中的各种官能团,可能改变其活性。
取代: 亲核取代反应可用于修饰连接体或生物素部分。
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 硼氢化钠或其他还原剂。
取代: 在碱性条件下,胺或硫醇等亲核试剂。
主要产物: 这些反应的主要产物取决于使用的具体条件和试剂。例如,氧化可能产生亚砜或砜,而还原可能导致醇或胺的形成。
科学研究应用
Research Applications
1. Cancer Therapeutics
Ibrutinib-biotin is primarily utilized in studies focusing on hematological malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Its ability to inhibit BTK has been demonstrated in various clinical trials, showing significant anti-tumor activity.
Study | Disease | Outcome |
---|---|---|
Honigberg et al. (2010) | CLL | Induced clinical response in patient-derived neoplastic cells |
Byrd et al. (2013) | CLL | Overall response rate of 71% with a partial response rate of 18% |
Advani et al. (2013) | MCL | Responses seen in 7 out of 9 patients, including 3 complete responses |
2. Immune Modulation
Ibrutinib also plays a role in modulating immune responses. It has been shown to inhibit interleukin-2-inducible T-cell kinase (ITK), which is involved in T-cell activation and immune reactivity. This property makes ibritunib-biotin valuable for studying chronic graft-versus-host disease (cGVHD) and other immune-mediated conditions.
Application | Mechanism |
---|---|
cGVHD Treatment | Inhibits ITK, reducing immune reactivity towards healthy tissues |
Inflammatory Diseases | Modulates T-cell responses, potentially beneficial in autoimmune disorders |
Case Studies
Case Study 1: Efficacy in CLL
A phase II clinical trial evaluated the efficacy of ibritunib-biotin in patients with relapsed/refractory CLL. The study reported a significant overall response rate and highlighted the utility of biotinylated probes to assess BTK occupancy in peripheral blood mononuclear cells.
Case Study 2: Immune Response Modulation
In preclinical models, ibritunib-biotin was used to study its effects on macrophage signaling during infections such as A fumigatus. The results indicated that ibritunib inhibited NF-κB and NFAT signaling pathways, crucial for macrophage activation and inflammatory responses.
作用机制
依鲁替尼-生物素通过与BTK结合而发挥作用,从而抑制其活性。BTK是B细胞受体信号通路中的一个关键酶,对B细胞的存活和增殖至关重要。通过抑制BTK,依鲁替尼-生物素破坏了该信号通路,导致恶性B细胞凋亡。 生物素部分允许轻松检测和分离BTK,促进对其功能和抑制的详细研究 .
相似化合物的比较
类似化合物:
阿卡替尼: 另一种BTK抑制剂,具有类似的作用机制,但药代动力学特性不同。
扎努替尼: 一种BTK抑制剂,与依鲁替尼相比,具有更高的选择性和更少的脱靶效应。
奥瑞拉替尼: 一种新型BTK抑制剂,具有更高的效力和选择性。
依鲁替尼-生物素的独特性: 依鲁替尼-生物素因其与生物素的偶联而独一无二,这使得它能够特异性靶向和研究BTK。 这种偶联增强了它作为生化探针的效用,使其在研究和治疗应用中都具有价值 .
如果您还有其他问题或需要更多详细信息,请随时提问!
生物活性
Ibrutinib-biotin is a biotinylated form of ibrutinib, a selective and irreversible inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in B-cell receptor signaling and is a key target in the treatment of various B-cell malignancies. This compound not only retains the therapeutic properties of ibrutinib but also allows for the visualization and tracking of BTK activity in biological systems through biotin labeling. This article explores the biological activity of this compound, its mechanisms, and its applications in research and clinical settings.
Ibrutinib functions by covalently binding to BTK, inhibiting its activity and thereby blocking downstream signaling pathways critical for B-cell survival and proliferation. The biotinylation enhances its utility as a chemical probe, facilitating studies on BTK's role in various cellular contexts.
- Inhibition of BTK : this compound binds to BTK with high affinity, leading to reduced phosphorylation of downstream substrates such as PLC-γ, which is essential for B-cell receptor signaling.
- Impact on Cytokine Production : Studies indicate that this compound can modulate cytokine production in immune cells, influencing inflammatory responses and immune regulation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound from various studies:
Case Studies
Case Study 1: Neuroinflammatory Response
A study investigated the effects of ibrutinib on neuroinflammation using BV2 microglial cells. The results indicated that treatment with ibrutinib significantly decreased levels of pro-inflammatory cytokines such as IL-1β and COX-2 following LPS stimulation, suggesting potential therapeutic applications for neuroinflammatory diseases.
Case Study 2: Chronic Lymphocytic Leukemia
In clinical trials involving CLL patients, ibrutinib demonstrated a high ORR, indicating its effectiveness in targeting malignant B-cells. Patients who received ibrutinib showed a significant decrease in serum autoantibodies and improved clinical outcomes compared to those receiving standard therapies.
Pharmacokinetics and Metabolism
Ibrutinib is rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours. Its half-life allows for daily dosing while maintaining effective BTK occupancy for at least 24 hours post-administration. The metabolism primarily occurs in the liver, necessitating caution when used alongside CYP3A inhibitors or in individuals with hepatic impairment .
Applications in Research
This compound serves as a valuable tool for investigating BTK-related pathways:
- Chemical Probing : The biotin label allows researchers to isolate and study BTK interactions within cellular environments.
- Phenotypic Screening : Its use in drug discovery can aid in identifying new therapeutic targets by elucidating the roles of BTK in various diseases.
属性
IUPAC Name |
N'-[3-[2-[2-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-N-[4-[[(E)-4-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]-methylamino]butyl]pentanediamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H80N12O9S/c1-66(30-11-21-50(72)67-31-10-14-42(38-67)68-55-51(54(57)61-40-62-55)52(65-68)41-22-24-44(25-23-41)77-43-15-3-2-4-16-43)29-8-7-26-58-48(70)19-9-20-49(71)60-28-13-33-75-35-37-76-36-34-74-32-12-27-59-47(69)18-6-5-17-46-53-45(39-78-46)63-56(73)64-53/h2-4,11,15-16,21-25,40,42,45-46,53H,5-10,12-14,17-20,26-39H2,1H3,(H,58,70)(H,59,69)(H,60,71)(H2,57,61,62)(H2,63,64,73)/b21-11+/t42-,45+,46+,53+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBZKVGVMZPBPH-AQXPWDSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)CC=CC(=O)N3CCCC(C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCCCNC(=O)CCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C/C=C/C(=O)N3CCC[C@H](C3)N4C5=NC=NC(=C5C(=N4)C6=CC=C(C=C6)OC7=CC=CC=C7)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H80N12O9S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1097.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。